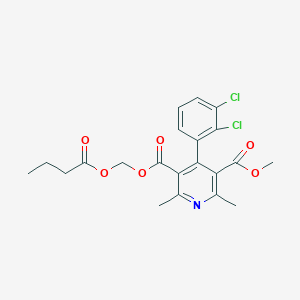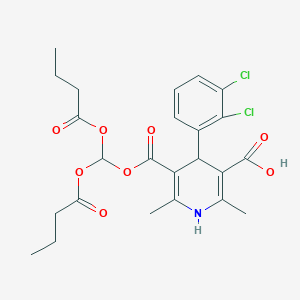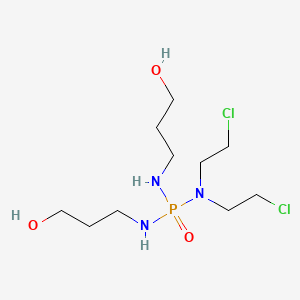
Cyclophosphamide Impurity A
Vue d'ensemble
Description
Cyclophosphamide Impurity A, also known as (3- { [2- (Aziridin-1-yl) ethyl] amino}propyl) phosphonic acid , is a reference standard supplied with COA and analytical data . It is also known as 2- ((2-Chloroethyl) (2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide .
Synthesis Analysis
The synthesis of Cyclophosphamide Impurity A involves the use of ion chromatography UV Detector for Impurity B at 200 nm . About 5 mg of each of impurity A, Impurity B, Impurity D and Propanolamine is weighed in a 5 ml Volumetric flask . Diluent is added and sonicated to dissolve .Molecular Structure Analysis
The molecular formula of Cyclophosphamide Impurity A is C10H24Cl2N3O3P . The InChI is InChI=1S/C10H24Cl2N3O3P/c11-3-7-15 (8-4-12)19 (18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2, (H2,13,14,18) . The molecular weight is 336.19 g/mol .Chemical Reactions Analysis
Cyclophosphamide Impurity A is involved in various chemical reactions. For instance, it is used in the quantification of Cyclophosphamide Impurities in Cyclophosphamide Drug Substance and formulations by Ion chromatography .Physical And Chemical Properties Analysis
Cyclophosphamide Impurity A has a molecular weight of 336.19 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 13 . The Exact Mass is 335.0932340 g/mol .Applications De Recherche Scientifique
Cyclophosphamide in Cancer Treatment
- Cyclophosphamide remains a highly utilized antineoplastic drug, known for its effectiveness in cancer treatment. It possesses unique metabolism and inactivation pathways which contribute to its cytotoxic properties (Emadi, Jones, & Brodsky, 2009).
Immunostimulatory Effects
- It's been discovered that cyclophosphamide can augment antitumor immune responses by depleting certain types of T regulatory cells and increasing T-lymphocyte proliferation. This immunostimulatory effect is closely linked to its inhibition of inducible nitric oxide synthase (Loeffler, Krüger, & Reisfeld, 2005).
Cytoprotective Roles
- Research has shown that certain compounds, like squalene, can offer protection against cyclophosphamide-induced toxicity in organs such as the heart, kidney, and liver (Senthilkumar, Devaki, Manohar, & Babu, 2006).
Immunomodulation in Metastatic Lymphoma
- A study focused on cyclophosphamide's role in inducing a shift from Th2 to Th1 cytokine profile in lymphoma-bearing rats, which may account for its antimetastatic effects (Matar, Rozados, Gervasoni, & Scharovsky, 2001).
Cyclophosphamide's Immunomodulatory Properties
- Cyclophosphamide shows selectivity for T cells and is used in tumor vaccination protocols. It is capable of suppressing regulatory T cells, which can be advantageous in countering immunosuppression in cancer (Ahlmann & Hempel, 2016).
Cyclophosphamide in Dermatology
- Although mainly used in oncology and autoimmune diseases, cyclophosphamide also finds application in treating severe autoimmune conditions in dermatology, due to its potent immunosuppressive ability (Kim & Chan, 2017).
Environmental Impact and Wastewater Treatment
- The occurrence and fate of cyclophosphamide in wastewater and surface waters have been studied, highlighting concerns about its environmental impact due to its genotoxic effects (Buerge, Buser, Poiger, & Müller, 2006).
Use in Inflammatory Rheumatic Diseases
- Cyclophosphamide is used in treating organ- or life-threatening autoimmune diseases like systemic vasculitides or connective tissue diseases (Brummaier, Pohanka, Studnicka-Benke, & Pieringer, 2013).
Treatment of Multiple Sclerosis
- It has been explored as a treatment for multiple sclerosis, showing efficacy in cases with an inflammatory component (Weiner & Cohen, 2002).
Safety And Hazards
Orientations Futures
Cyclophosphamide is primarily used in the management and treatment of neoplasms, including multiple myeloma, sarcoma, and breast cancer . It is also found useful in the treatment of autoimmune diseases such as multiple sclerosis . Future research may focus on optimizing the use of Cyclophosphamide and its impurities in these areas .
Propriétés
IUPAC Name |
3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVPTKBTWQELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclophosphamide Impurity A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



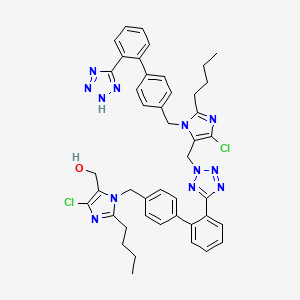
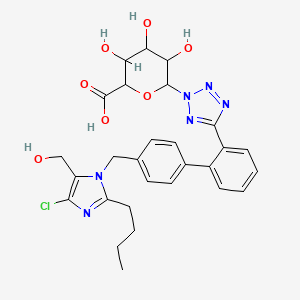
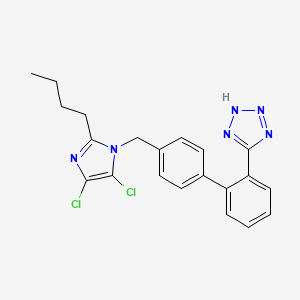
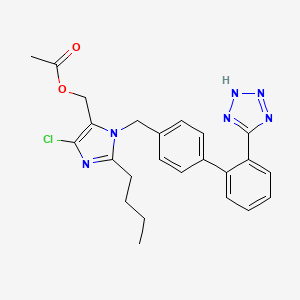
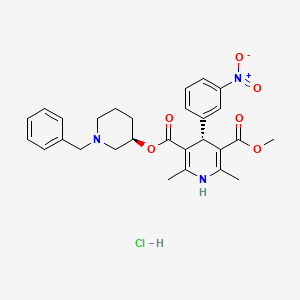
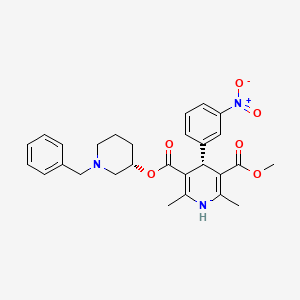
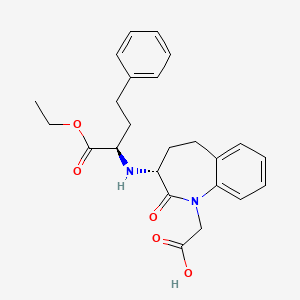

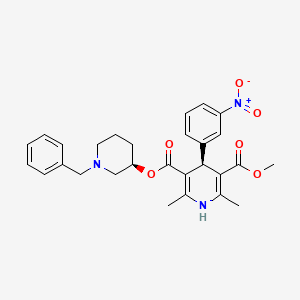
![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
